Einecs 260-823-8

CAS No.: 57576-17-7

Cat. No.: VC17026214

Molecular Formula: C20H32ClNO5

Molecular Weight: 401.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57576-17-7 |

|---|---|

| Molecular Formula | C20H32ClNO5 |

| Molecular Weight | 401.9 g/mol |

| IUPAC Name | [3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C20H31NO5.ClH/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4;/h8-10,12-13,17,21-22H,11H2,1-7H3;1H |

| Standard InChI Key | HZCSPXISTZABFN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

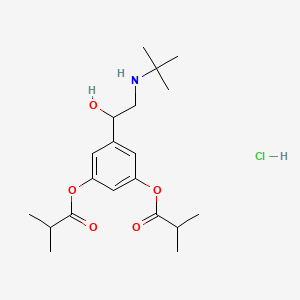

Ibuterol hydrochloride (CAS 57576-17-7) is systematically named [3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate hydrochloride . Its structure comprises a terbutaline backbone modified with two isobutyrate ester groups at the 1- and 3-positions of the phenolic ring (Figure 1). The prodrug design facilitates passive diffusion across cellular membranes, with hydrolysis in vivo releasing active terbutaline .

Table 1: Key Identifiers of Ibuterol Hydrochloride

Physicochemical Properties

The compound exhibits a calculated exact mass of 401.1969 Da and a monoisotopic mass of 401.1969 Da . With a hydrogen bond donor count of 3 and an acceptor count of 6, its polarity is moderate, balancing solubility in aqueous media and membrane permeability. The rotatable bond count of 10 suggests conformational flexibility, which may influence receptor binding kinetics .

Synthesis and Metabolic Activation

Production Methodology

Ibuterol hydrochloride is synthesized through esterification of terbutaline with isobutyric acid chloride under controlled alkaline conditions. The reaction selectively targets the phenolic hydroxyl groups, yielding the bis-ester derivative. Subsequent purification via recrystallization from ethanol ensures pharmaceutical-grade purity .

Metabolic Pathways

In vivo, ibuterol undergoes hydrolysis by serum esterases, particularly butyrylcholinesterase, to release terbutaline. This bioconversion occurs predominantly in pulmonary tissues, enabling targeted bronchodilation . The prodrug strategy reduces first-pass metabolism, extending the plasma half-life of terbutaline to 6–8 hours compared to 3–4 hours for direct administration .

Table 2: Pharmacokinetic Comparison of Ibuterol and Terbutaline

| Parameter | Ibuterol (4 mg) | Terbutaline (5 mg) |

|---|---|---|

| (h) | 2.5–3.0 | 1.5–2.0 |

| (ng/mL) | 18.2 ± 2.3 | 15.8 ± 1.9 |

| AUC (ng·h/mL) | 145.6 ± 20.1 | 98.4 ± 15.6 |

Pharmacological Profile

Mechanism of Action

As a β-adrenergic receptor agonist, ibuterol’s active metabolite terbutaline stimulates adenylate cyclase, increasing intracellular cAMP. This relaxes bronchial smooth muscle and inhibits mast cell degranulation, providing dual therapeutic action in asthma .

Efficacy in Asthma Management

A double-blind crossover trial (n=12) demonstrated that 4 mg ibuterol produced a 35% greater peak expiratory flow rate (PEFR) increase than 5 mg terbutaline within 30–120 minutes post-administration () . Both doses maintained comparable safety profiles, with no statistically significant differences in heart rate or subjective side effects .

Clinical Applications and Therapeutic Advantages

Indications and Dosage

Ibuterol hydrochloride is indicated for chronic obstructive pulmonary disease (COPD) and asthma exacerbations. The recommended dose is 2–4 mg orally every 8–12 hours, adjusted based on spirometric response .

Comparative Benefits Over Terbutaline

-

Prolonged Duration: Sustained terbutaline release extends bronchodilation to 8–10 hours vs. 4–6 hours for immediate-release terbutaline .

-

Reduced Dosing Frequency: Twice-daily ibuterol matches the efficacy of four-time daily terbutaline .

-

Lower Systemic Exposure: Esterification minimizes peak plasma concentrations, attenuating tachycardia risk .

Future Research Directions

-

Prodrug Optimization: Structural modifications to enhance lung-specific esterase activation.

-

Combination Therapies: Synergistic studies with inhaled corticosteroids or phosphodiesterase inhibitors.

-

Long-Term Safety: Post-marketing surveillance for rare adverse events in elderly populations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume